p-Chloroacetoxy-2-chloroacetanilide
Overview
Description
p-Chloroacetoxy-2-chloroacetanilide is a chemical compound that is related to the family of acetanilides. Acetanilides are a class of compounds where an acetyl group is substituted onto the nitrogen atom of an aniline derivative. The specific structure of p-Chloroacetoxy-2-chloroacetanilide suggests the presence of chloro groups which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds such as p-hydroxy acetanilides has been achieved through hypervalent iodine-mediated phenolic oxidation . This method is noted for its compatibility with various substituted anilides and results in the formation of stable 1,2-dispirodienones. Although the synthesis of p-Chloroacetoxy-2-chloroacetanilide is not directly described, the methodologies applied to similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to p-Chloroacetoxy-2-chloroacetanilide, such as p-hydroxyacetanilide, has been studied using techniques like neutron diffraction . These studies provide detailed information on the atomic arrangement and the thermal vibrations of the molecule's constituents, which can be crucial for understanding the behavior and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of chloroacetanilides has been explored, particularly in the context of halogenation reactions . The study of m- and p-chloroacetanilide with chlorine in acetic acid reveals insights into the rates of chlorination and the influence of substituents on these rates. This information can be extrapolated to understand the reactivity of p-Chloroacetoxy-2-chloroacetanilide in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Chloroacetoxy-2-chloroacetanilide can be inferred from studies on related compounds. For instance, the distribution and excretion of p-chloroacetanilide in different species suggest that the presence of chloro groups can affect the compound's elimination rate and toxicity . Additionally, the solvent used in the synthesis or application of such compounds can significantly influence their toxicity profile.
Scientific Research Applications
Environmental Impact and Remediation Strategies
- Chloroacetanilides, including compounds like p-Chloroacetoxy-2-chloroacetanilide, are primarily used as pre-emergence herbicides for controlling grasses and weeds. However, their extensive use leads to residues in surface waters, raising concerns about their environmental impact and the need for effective remediation strategies. Studies have focused on understanding the toxicological aspects of these compounds and exploring various remediation technologies, including biological methods and ozone treatment, to address their persistence in the environment and potential carcinogenicity (Mohanty & Jena, 2019).
Interaction with Aquatic Organisms
- The presence of chloroacetanilides in aquatic environments can significantly affect non-target organisms like algae. Research has demonstrated that these compounds can impair algal reproduction, with varying degrees of effect depending on their concentration and lipophilicity. This finding is crucial for understanding the ecological impact of chloroacetanilide herbicides on aquatic life (Junghans et al., 2003).
Reductive Dechlorination Techniques
- Reductive dechlorination is a proposed method to enhance the degradation rate of chloroacetanilides in water. Studies involving electrocatalytic reduction have shown promising results in reducing these herbicides and their derivatives, although challenges remain in terms of biodegradability and the formation of less toxic by-products (He et al., 2017).
Water Treatment Methods
- Due to their poor biodegradability and high water solubility, chloroacetanilides pose a significant risk of water contamination. Heterogeneous photocatalysis using TiO2/UV-A has been investigated for the degradation of these herbicides in water. This method has shown high removal efficiency, though it also suggests the formation of toxic degradation products (Roulová et al., 2022).
Human Health and Safety Concerns
- The interaction of chloroacetanilide herbicides with human ABC transporter proteins has been studied due to their carcinogenic potential. These interactions can influence drug absorption and pose health risks, highlighting the need for thorough hazard prediction and safety measures (Oosterhuis et al., 2008).
Safety And Hazards
The safety data sheet for 2’-Chloroacetanilide, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and get medical attention .
properties
IUPAC Name |
[4-[(2-chloroacetyl)amino]phenyl] 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-5-9(14)13-7-1-3-8(4-2-7)16-10(15)6-12/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHAQEGVLDMYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170131 | |
Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chloroacetoxy-2-chloroacetanilide | |
CAS RN |
17641-10-0 | |
Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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